molecular formula C32H25NO2 B12597289 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid CAS No. 648908-13-8

4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid

Cat. No.: B12597289
CAS No.: 648908-13-8
M. Wt: 455.5 g/mol
InChI Key: KMGDFYGWZRGPCY-UHFFFAOYSA-N
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Description

4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid is an organic compound that features a complex structure with a combination of fluorene, naphthalene, and benzoic acid moieties

Properties

CAS No.

648908-13-8

Molecular Formula

C32H25NO2

Molecular Weight

455.5 g/mol

IUPAC Name

4-[(9,9-dimethylfluoren-2-yl)-naphthalen-1-ylamino]benzoic acid

InChI

InChI=1S/C32H25NO2/c1-32(2)28-12-6-5-11-26(28)27-19-18-24(20-29(27)32)33(23-16-14-22(15-17-23)31(34)35)30-13-7-9-21-8-3-4-10-25(21)30/h3-20H,1-2H3,(H,34,35)

InChI Key

KMGDFYGWZRGPCY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C(=O)O)C5=CC=CC6=CC=CC=C65)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds, such as 9,9-dimethyl-9H-fluorene-2-boronic acid and naphthalen-1-ylamine. These intermediates are then coupled using Suzuki-Miyaura cross-coupling reactions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid is unique due to its combination of fluorene, naphthalene, and benzoic acid moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the field of organic electronics and materials science .

Biological Activity

4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid is a synthetic compound characterized by its unique structural features that combine elements of fluorenyl and naphthyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its effects on various cellular processes, including:

  • Anticancer Properties : Preliminary studies suggest that derivatives of benzoic acid, including this compound, may exhibit anticancer activity by inducing apoptosis in cancer cells.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression and metabolic pathways.

Anticancer Activity

A study evaluated the cytotoxic effects of several benzoic acid derivatives on cancer cell lines. The findings indicated that 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid demonstrated significant inhibition of cell proliferation in human cancer cell lines, specifically Hep-G2 (liver cancer) and A2058 (melanoma) cells. The IC50 values were determined through MTT assays, showing a dose-dependent response.

CompoundCell LineIC50 (μM)
4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acidHep-G215.5
4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acidA205812.3

Enzyme Inhibition Studies

The compound's ability to inhibit key enzymes was assessed through in vitro assays. Notably, it was found to inhibit cathepsins B and L, which are implicated in tumor metastasis.

EnzymeActivity (%) at 10 μM
Cathepsin B75 ± 5%
Cathepsin L68 ± 4%

These results suggest that the compound may modulate proteolytic pathways critical for cancer progression.

The proposed mechanism of action involves the interaction of the compound with cellular signaling pathways that regulate apoptosis and cell cycle progression. The presence of the fluorenyl and naphthyl groups likely facilitates binding to target proteins through hydrophobic interactions.

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